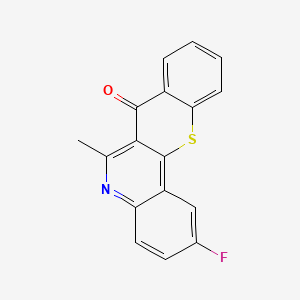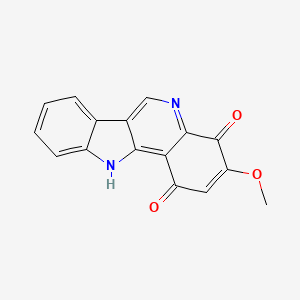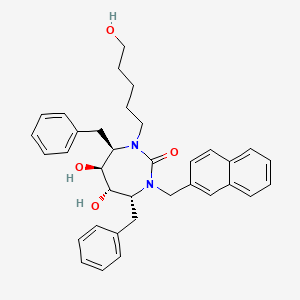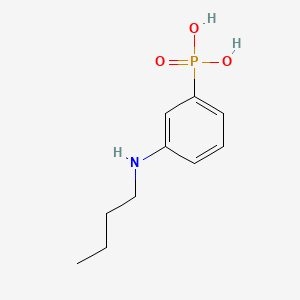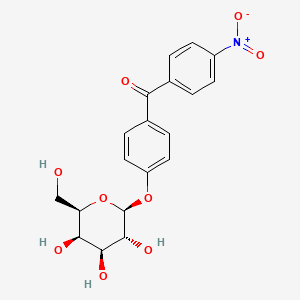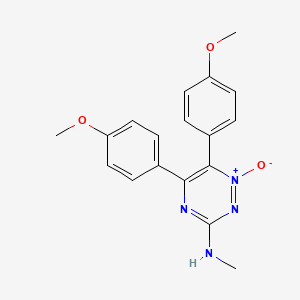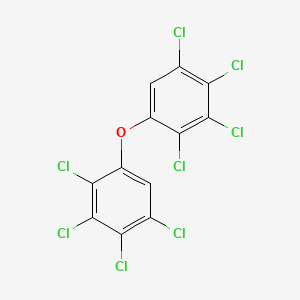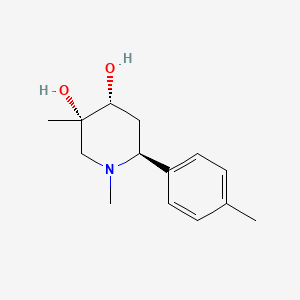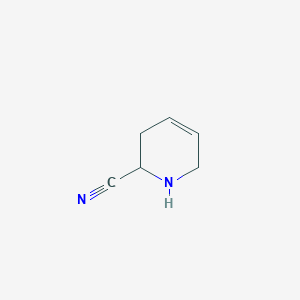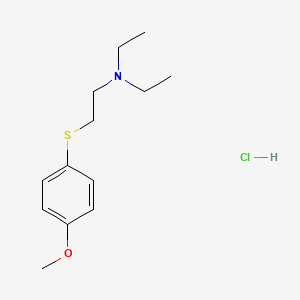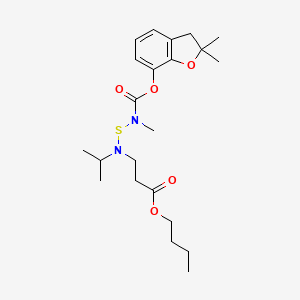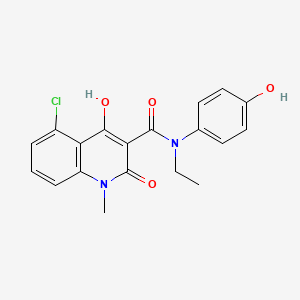
Laquinimod metabolite M1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laquinimod metabolite M1 is an active metabolite of laquinimod, a quinoline-3-carboxamide derivative. Laquinimod is an oral immunomodulatory drug primarily investigated for the treatment of multiple sclerosis and other autoimmune diseases. The metabolite M1 retains some of the pharmacological properties of laquinimod and contributes to its overall therapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of laquinimod metabolite M1 involves multiple steps, starting from quinoline-3-carboxamide derivatives. The synthetic route typically includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Conversion of the nitro group to an amino group.
Acylation: Formation of the carboxamide group.
Hydrolysis: Conversion of ester intermediates to carboxylic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Laquinimod metabolite M1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which retain the core structure of laquinimod but with different functional groups .
Applications De Recherche Scientifique
Laquinimod metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in the study of quinoline derivatives and their reactivity.
Biology: Investigated for its effects on immune cells, particularly natural killer cells and dendritic cells.
Medicine: Explored for its potential in treating autoimmune diseases like multiple sclerosis by modulating immune responses.
Industry: Utilized in the development of new immunomodulatory drugs and as a standard in quality control processes .
Mécanisme D'action
Laquinimod metabolite M1 exerts its effects through several mechanisms:
Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor, leading to anti-inflammatory effects.
Modulation of Immune Cells: It influences the activity of natural killer cells and dendritic cells, reducing the presentation of antigens and the production of pro-inflammatory cytokines.
Neuroprotection: It has been shown to dampen astrocyte-induced neurotoxicity, providing indirect neuroprotective effects .
Comparaison Avec Des Composés Similaires
Laquinimod metabolite M1 is structurally and functionally similar to other quinoline-3-carboxamide derivatives, such as:
Roquinimex (Linomide): Another quinoline derivative investigated for multiple sclerosis but discontinued due to adverse effects.
Fingolimod: An oral immunomodulatory drug used for multiple sclerosis, but with a different mechanism of action involving sphingosine-1-phosphate receptors.
Uniqueness
This compound is unique in its dual role as an immunomodulator and neuroprotective agent. Unlike other similar compounds, it specifically targets the aryl hydrocarbon receptor and modulates both innate and adaptive immune responses .
Propriétés
Numéro CAS |
1348611-93-7 |
|---|---|
Formule moléculaire |
C19H17ClN2O4 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-22(11-7-9-12(23)10-8-11)19(26)16-17(24)15-13(20)5-4-6-14(15)21(2)18(16)25/h4-10,23-24H,3H2,1-2H3 |
Clé InChI |
HBMNTNTZJMZXKP-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)O)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


